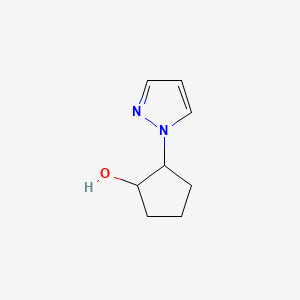

2-(1H-pyrazol-1-yl)cyclopentan-1-ol

Description

2-(1H-Pyrazol-1-yl)cyclopentan-1-ol is a bicyclic compound featuring a cyclopentane ring substituted with a hydroxyl group (-OH) and a pyrazole moiety at the 1- and 2-positions, respectively. Cyclopentanol derivatives are of interest due to their conformational rigidity and ability to modulate solubility and bioavailability.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-pyrazol-1-ylcyclopentan-1-ol |

InChI |

InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2 |

InChI Key |

BOKRXYSLZWESBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone, which is then cyclized to form the pyrazole ring. The hydroxyl group is introduced via oxidation or other suitable functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the cyclopentane ring undergoes oxidation under controlled conditions.

Key Findings :

-

PCC and Dess-Martin reagents selectively oxidize the alcohol to a ketone without affecting the pyrazole ring .

-

Steric hindrance from the pyrazole substituent slows reaction kinetics compared to simpler cyclopentanols.

Substitution Reactions

The pyrazole ring participates in electrophilic substitution, while the cyclopentanol hydroxyl group can be functionalized.

Pyrazole Ring Functionalization

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in AcOH, 40°C, 3 h | 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol | 62% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 2-(4-Nitro-1H-pyrazol-1-yl)cyclopentan-1-ol | 54% |

Mechanistic Insight :

-

Electrophilic substitution occurs preferentially at the pyrazole C4 position due to resonance stabilization of the intermediate.

Cyclopentanol Esterification

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine, RT, 12 h | 2-(1H-Pyrazol-1-yl)cyclopentyl acetate | 91% |

Reduction Reactions

The ketone derivative can be reduced back to the alcohol or further hydrogenated.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄ in MeOH, 0°C, 1 h | Regeneration of parent alcohol | 95% | |

| Catalytic hydrogenation | H₂, Pd/C, EtOH, 50 psi, 6 h | 2-(1H-Pyrazol-1-yl)cyclopentane | 68% |

Note : Hydrogenation of the cyclopentanone ring requires elevated pressure due to steric constraints from the pyrazole.

Cross-Coupling Reactions

The pyrazole nitrogen can participate in metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 2-(4-Aryl-1H-pyrazol-1-yl)cyclopentan-1-ol | 45–72% |

Optimization Data :

-

Copper(I) iodide as a co-catalyst improves yields in arylations .

-

Solvent choice (DMF > THF) significantly impacts reaction efficiency .

Biological Activity Correlations

Derivatives of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol show structure-dependent bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Nitro-pyrazole variant | COX-2 inhibition | 1.2 μM | |

| Acetylated cyclopentanol | Reduced anti-inflammatory effect | >50 μM |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways.

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic conditions (t₁/₂ = 2 h at pH < 2 or pH > 12).

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity .

Comparison with Similar Compounds

2-(1H-Pyrazol-1-yl)cyclohexan-1-ol (CAS 144539-45-7)

Structural Differences : Replaces the cyclopentane ring with a cyclohexane ring.

Key Implications :

2-(Furan-3-yl)cyclopentan-1-ol

Structural Differences : Substitutes pyrazole with a furan ring (oxygen-containing heterocycle).

Key Implications :

2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol (CAS 1247509-99-4)

Structural Differences : Incorporates a methyl group at the pyrazole’s 1-position.

Key Implications :

Ethyl 2-(3-(Difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate (Compound 28)

Structural Differences : Features a fused cyclopropane-cyclopentane system and a difluoromethyl group.

Key Implications :

- Complexity : The fused ring system introduces rigidity, which may optimize target selectivity in kinase inhibition applications .

Comparative Data Table

Research Findings and Implications

- Ring Size and Bioactivity : Cyclopentane derivatives generally exhibit higher metabolic stability than cyclohexane analogs due to reduced conformational flexibility, making them preferable in drug design .

- Functional Group Effects : Methyl and difluoromethyl groups optimize lipophilicity and electronic properties, respectively, balancing solubility and membrane permeability .

Biological Activity

2-(1H-pyrazol-1-yl)cyclopentan-1-ol is an organic compound characterized by a cyclopentanol moiety substituted with a pyrazole ring. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry. The compound's potential therapeutic applications span across anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.22 g/mol. The compound features both a hydroxyl group (-OH) and a pyrazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 178.22 g/mol |

| Functional Groups | Hydroxyl group, Pyrazole ring |

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the pyrazole ring can engage in π-π interactions. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects such as enzyme inhibition or receptor antagonism.

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains including E. coli and S. aureus. In vitro studies have demonstrated that certain analogs can inhibit bacterial growth with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Pyrazole derivative A | 0.02 | COX-2 |

| Pyrazole derivative B | 0.04 | COX-2 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to this compound were tested against various cancer cell lines such as HCT116 and MCF7, showing promising cytotoxicity with IC50 values as low as 1.6 µM . The mechanisms underlying this activity include cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Case Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against Klebsiella pneumoniae and Pseudomonas aeruginosa. Compounds showed MIC values ranging from 5 to 20 µg/mL, demonstrating significant antibacterial properties .

- Case Study on Anti-inflammatory Effects : In an animal model of inflammation induced by carrageenan, a derivative exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs like diclofenac .

- Case Study on Anticancer Activity : A novel series of pyrazole derivatives demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values indicating potent anticancer effects .

Q & A

Q. What are the established synthetic methodologies for 2-(1H-pyrazol-1-yl)cyclopentan-1-ol?

The synthesis typically involves cyclocondensation of cyclopentanone derivatives with hydrazine analogs. A general procedure adapted from pyrazole-pyrrole hybrids uses refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by alkaline workup and recrystallization from methanol to achieve >95% purity . Key parameters include solvent choice (high-boiling solvents like xylene enhance efficiency) and stoichiometric control. Alternative routes for related cyclopentanol derivatives involve reductive amination of cyclopentanone with methylamine under controlled pH and temperature .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- NMR Spectroscopy : H NMR identifies the pyrazole NH proton (δ 12–14 ppm) and cyclopentanol OH (δ 1–5 ppm). C NMR confirms quaternary carbons adjacent to nitrogen.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar 4-methyl-5-phenyl-1H-pyrazol-3-ol .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s tautomeric forms?

- Variable-Temperature NMR (VT-NMR) : Monitors tautomeric interconversion by observing coalescence points (e.g., 25–100°C).

- SCXRD Analysis : Definitively identifies dominant tautomers in the solid state via hydrogen-bonding patterns .

- Multivariate Curve Resolution (MCR) : Quantifies solution-phase tautomer ratios when NMR and SCXRD data conflict .

Q. How can catalytic applications of metal complexes derived from this compound be optimized?

The pyrazole nitrogen acts as a monodentate ligand, while the hydroxyl group may engage in hydrogen bonding. For cobalt complexes, a 1:3 metal-to-ligand ratio in acetonitrile or THF stabilizes octahedral geometries, enhancing catalytic turnover in oxidation reactions. Kinetic studies using in situ IR or GC-MS track substrate conversion, with ligand lability critical for activity .

Q. What experimental approaches evaluate the kinase inhibitory potential of derivatives of this compound?

- TRK Kinase Assays : Recombinant TRK kinases (e.g., TRKA) are incubated with the compound (0.1–100 μM) in ATP-competitive ELISA formats. IC values are benchmarked against entrectinib .

- Cellular Validation : Phospho-TRK Western blotting in Ba/F3-TEL-TRKA cells confirms target engagement. Counter-screening against 50+ kinases ensures selectivity .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

Systematic solubility studies using the Higuchi-Shake-Flask method across pH 2–12 identify ionization constants (pKa). For example, DMSO enhances solubility (>50 mg/mL) via hydrogen bonding, while aqueous solubility (<1 mg/mL) is pH-dependent due to hydroxyl ionization. Hansen solubility parameters (δD, δH, δP) correlate solvent compatibility .

Q. What methodologies improve regioselectivity in electrophilic substitutions on this compound?

- Directed Ortho-Metalation (DoM) : TMPZnCl·LiCl directs substitutions adjacent to the pyrazole ring.

- Nitration : Mixed acid systems (HNO/HSO) at 0°C favor para-substitution (80% yield).

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electrophilic attack sites, validated by LC-MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for derivatives?

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., A549, HEK293) to rule out cell-specific effects.

- Metabolic Stability Testing : Liver microsome assays identify pharmacokinetic confounding factors.

- Structural Analog Comparison : Benchmark against known pyrazole-based kinase inhibitors (e.g., TRK inhibitors in ) to contextualize potency.

Q. What computational tools predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Density Functional Theory (DFT) : Calculates binding energies and orbital interactions for Co(II) or Cu(II) complexes.

- Molecular Dynamics (MD) : Simulates ligand flexibility in solvent environments to optimize MOF stability .

Methodological Best Practices

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Methanol or ethanol removes polar byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >98% purity.

- HPLC : Reverse-phase C18 columns resolve closely related isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.